3-(2-溴乙酰基)-1H-异咯色酮-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

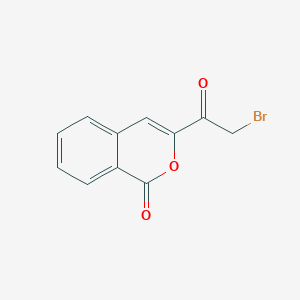

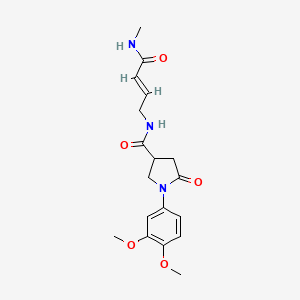

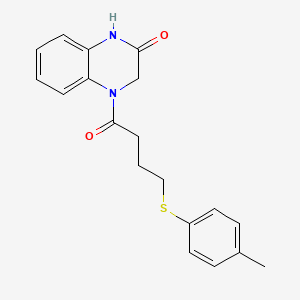

3-(2-Bromoacetyl)-1H-isochromen-1-one, also known as 3-(Bromoacetyl)coumarin, can be synthesized via the bromination of 3-acetylcoumarin in chloroform .

Synthesis Analysis

Recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives have been emphasized. These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis

The molecular structure of 3-(2-bromoacetyl)-1H-isochromen-1-one is complex and forms the basis for the synthesis of various derivatives. It is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis

3-(2-bromoacetyl)-1H-isochromen-1-one is used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives . It is also used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .科学研究应用

Synthesis of Heterocyclic Compounds

3-(2-bromoacetyl)-1H-isochromen-1-one serves as a valuable building block for synthesizing diverse heterocyclic compounds. Researchers have explored its reactivity with different reagents to yield novel derivatives. Notably, it has been employed in the synthesis of:

- Pyran Derivatives : Multicomponent reactions with aromatic aldehydes and malononitrile lead to pyran derivatives .

- Pyridine Derivatives : Chemical transformations involving 3-(2-bromoacetyl)-1H-isochromen-1-one have yielded pyridine-based structures .

Cytotoxicity Studies

Researchers have evaluated the in vitro anticancer activity of compounds derived from 3-(2-bromoacetyl)-1H-isochromen-1-one. These studies involved screening against various human cancer cell lines:

The IC50 values (concentration causing 50% reduction in cell growth) demonstrated significant cytotoxic effects for most compounds. Notably, compound 6d exhibited potent cytotoxic activity against NUGC (IC50 = 29 nM), comparable to the standard CHS 828 (IC50 = 25 nM) .

Other Potential Applications

While the literature primarily focuses on the above aspects, 3-(2-bromoacetyl)-1H-isochromen-1-one’s versatility suggests additional applications:

- Anti-Inflammatory Properties : Coumarins, including this compound, have shown anti-inflammatory potential .

- Antioxidant Activity : Benzopyran-2-ones, to which this compound belongs, may possess antioxidant properties .

- Antimicrobial and Anti-Tuberculosis Activities : Further investigations could explore these aspects .

Mohareb, R. M., & MegallyAbdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535–11553. Read more

作用机制

Target of Action

The primary target of 3-(2-bromoacetyl)-1H-isochromen-1-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known to interact with its target, prostaglandin g/h synthase 1 . This interaction could potentially lead to changes in the synthesis of prostanoids .

Biochemical Pathways

The compound is involved in the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been reported that compounds synthesized from 3-(2-bromoacetyl)-1h-isochromen-1-one exhibited significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .

安全和危害

未来方向

The future directions of research on 3-(2-bromoacetyl)-1H-isochromen-1-one could involve further exploration of its synthesis, chemistry, and applications. There is a need for more research on its biological and chemical applications since its discovery . Additionally, its use in the synthesis of polyfunctionalized biologically active heterocyclic compounds is a promising area of research .

属性

IUPAC Name |

3-(2-bromoacetyl)isochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIWEEJUWCHJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromoacetyl)-1H-isochromen-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)

![3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine](/img/structure/B2843871.png)

![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)